
(3-Isopropoxyprop-1-en-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isopropoxyprop-1-en-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its isopropoxy group attached to the prop-1-en-2-yl chain, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropoxyprop-1-en-2-yl)boronic acid typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where the alkene undergoes hydroboration with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of boronic acids often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of Grignard reagents or organolithium compounds to introduce the boron moiety, followed by purification steps to isolate the desired boronic acid.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Isopropoxyprop-1-en-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and sodium periodate (NaIO4) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Palladium catalysts such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
(3-Isopropoxyprop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Industry: It is used in the synthesis of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Isopropoxyprop-1-en-2-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom’s ability to form reversible covalent bonds with diols and other nucleophiles is key to its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(3-Isopropoxyprop-1-en-2-yl)boronic acid is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and reactivity are influenced by the substituents on the boronic acid.
Eigenschaften
Molekularformel |
C6H13BO3 |
|---|---|
Molekulargewicht |
143.98 g/mol |
IUPAC-Name |
3-propan-2-yloxyprop-1-en-2-ylboronic acid |
InChI |
InChI=1S/C6H13BO3/c1-5(2)10-4-6(3)7(8)9/h5,8-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
AJPMSEHSFCZOPK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C)COC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


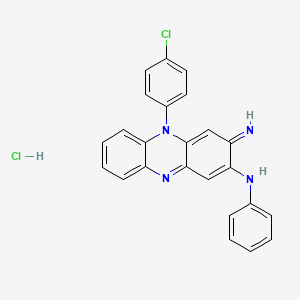
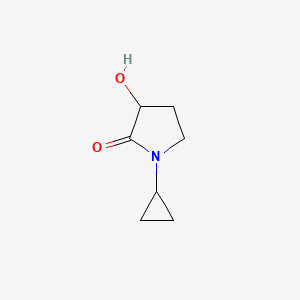
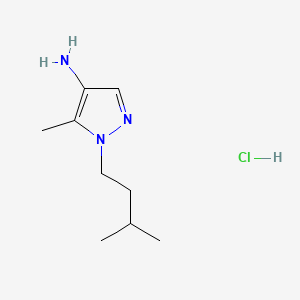
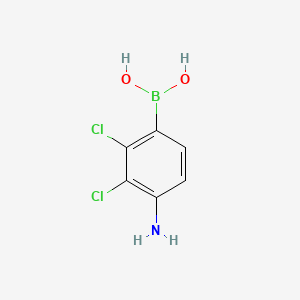
![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)

amine](/img/structure/B13459945.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)

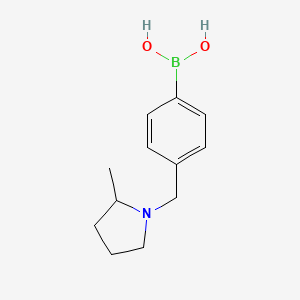
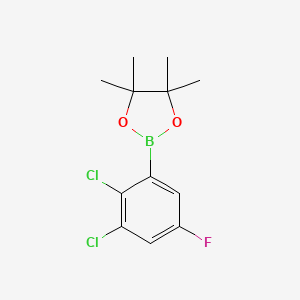
![2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13459994.png)
